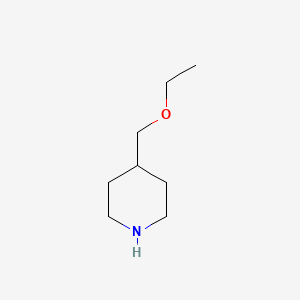

4-(Ethoxymethyl)piperidine

Beschreibung

Significance of Piperidine (B6355638) Derivatives in Organic Chemistry

Piperidine and its derivatives are integral to modern organic chemistry. nih.gov They serve as key intermediates and structural components in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and other biologically active compounds. researchgate.netontosight.ai The development of efficient and cost-effective methods for the synthesis of substituted piperidines remains a significant focus of contemporary organic chemistry research. nih.gov

The piperidine motif is a recurring feature in numerous natural alkaloids. researchgate.netwikipedia.org Notable examples include piperine (B192125), the compound responsible for the pungency of black pepper, and the fire ant toxin solenopsin. wikipedia.org Other naturally occurring piperidine alkaloids include anabasine (B190304) from tree tobacco and the toxic coniine from poison hemlock. wikipedia.org These natural products showcase the diverse biological roles that piperidine-containing molecules can play.

In the field of medicinal chemistry, the piperidine ring is considered a "privileged scaffold." nih.govresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.gov Consequently, piperidine derivatives are present in a wide range of pharmaceuticals, demonstrating their broad therapeutic potential. nih.govresearchgate.net The metabolic stability of the piperidine ring further enhances its utility in drug design. mdpi.com The ability to systematically modify the piperidine skeleton allows for the creation of diverse molecular libraries for drug screening. nih.gov

Overview of 4-Substituted Piperidines in Chemical Synthesis

The substitution pattern on the piperidine ring plays a crucial role in determining the biological properties of its derivatives. researchgate.net The development of methods for the regioselective functionalization of the piperidine ring is an active area of research. researchgate.net

The type and location of substituents on the piperidine ring have a profound impact on the molecule's biological activity. researchgate.netresearchgate.net For instance, 4-substituted piperidines are a common feature in many bioactive compounds. nih.gov The ability to control the stereochemistry of these substitutions is also critical for developing novel and effective therapeutic agents. acs.org Research has shown that altering the side chain at the 4-position can significantly improve binding affinity to biological targets. nih.gov

The introduction of an ethoxymethyl group at the 4-position of the piperidine ring leads to the chemical compound 4-(Ethoxymethyl)piperidine. This specific substitution can influence the molecule's physicochemical properties, such as its solubility and reactivity. cymitquimica.com The ethoxymethyl group can be introduced through various synthetic methods, including the alkylation of a suitable piperidine precursor. smolecule.com This moiety can also be a key structural feature in more complex molecules with potential applications in medicinal chemistry and materials science. smolecule.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(ethoxymethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-10-7-8-3-5-9-6-4-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKNDCQREJHGRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589437 | |

| Record name | 4-(Ethoxymethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265108-38-1 | |

| Record name | 4-(Ethoxymethyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=265108-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Ethoxymethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethoxymethyl Piperidine and Analogues

Direct and Indirect Approaches to Piperidine (B6355638) Ring Formation

The construction of the piperidine ring can be achieved through various synthetic routes, which are primarily distinguished as direct or indirect. nih.gov Direct approaches, such as the hydrogenation of pyridine (B92270) precursors, convert an aromatic ring into a saturated one. researchgate.netresearchgate.net Indirect methods involve cyclization reactions where a linear substrate containing a nitrogen atom is induced to form the six-membered ring. nih.govacs.org

Cyclization reactions are a cornerstone of heterocyclic synthesis, providing a powerful means to construct the piperidine ring from acyclic precursors. nih.govacs.org These methods involve the formation of one or more carbon-nitrogen or carbon-carbon bonds to close the ring. nih.gov The strategies can be classified as either intramolecular, where the reacting groups are within the same molecule, or intermolecular, involving the combination of two or more separate molecules. nih.govbeilstein-journals.org

Intramolecular cyclization is a prevalent strategy for piperidine synthesis, where a substrate containing a nitrogen source (typically an amine) and an electrophilic or otherwise reactive site cyclizes to form the heterocyclic ring. nih.govacs.org This approach offers good control over regioselectivity and stereoselectivity. Key strategies within this category include Aza-Michael reactions and electrophilic cyclization. nih.gov

Cyclization Reactions in Piperidine Synthesis

Intramolecular Cyclization Strategies

Aza-Michael Reactions

The intramolecular aza-Michael reaction (IAMR) is a highly effective method for synthesizing N-heterocycles. nih.govacs.org This reaction involves the conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound or a similar Michael acceptor within the same molecule, leading to the formation of the piperidine ring. nih.govrsc.org Organocatalysis is frequently employed in these reactions to achieve high enantioselectivity. nih.govbeilstein-journals.org

For instance, a general biocatalytic approach using a transaminase (ω-TA)-mediated aza-Michael reaction has been developed for the enantioselective preparation of 2,6-disubstituted piperidines from prochiral ketoenones. acs.orgacs.org This method demonstrates how enzymatic processes can be harnessed to achieve highly selective cyclizations. acs.org Similarly, chiral cinchona-based primary-tertiary diamine catalysts, in conjunction with co-catalysts like trifluoroacetic acid (TFA), have been used to synthesize 2-substituted piperidines in good yields and high enantiomeric excess. beilstein-journals.org

| Catalyst/Method | Substrate Type | Product | Yield | Enantiomeric Excess (ee) | Ref |

| ω-Transaminase | Pro-chiral ketoenones | 2,6-disubstituted piperidines | Excellent | High | acs.orgacs.org |

| Chiral Cinchona-based Diamine / TFA | Enone carbamates | 2-substituted piperidines | 75-95% | up to 99% | beilstein-journals.org |

| Hoveyda-Grubbs catalyst / BF₃·OEt₂ | Enones and unsaturated carbamates | β-amino carbonyl piperidines | Good | N/A | organic-chemistry.org |

Electrophilic Cyclization

Electrophilic cyclization involves the reaction of a nucleophilic nitrogen atom with an electrophilic carbon center, often generated from an alkene, to form the piperidine ring. nih.gov This strategy is versatile and can be initiated by various electrophilic species.

One notable example is the gold(I)-catalyzed oxidative amination of non-activated alkenes. This method allows for the difunctionalization of a double bond, simultaneously forming the N-heterocycle and introducing an oxygen-containing substituent. nih.gov Palladium catalysis has also been developed for similar transformations, achieving enantioselectivity through the use of novel pyridine-oxazoline ligands. nih.gov Another approach involves aza-Prins cyclization, where N-tosyl homoallylamine reacts with carbonyl compounds in the presence of a Lewis acid like AlCl₃ to yield trans-2-substituted-4-halopiperidines with good diastereoselectivity. organic-chemistry.org

| Catalyst/Reagent | Substrate Type | Product | Key Features | Ref |

| Gold(I) complex / Iodine(III) oxidant | Non-activated alkenes | Substituted piperidines | Oxidative amination, O-substituent introduction | nih.gov |

| Palladium catalyst / Pyridine-oxazoline ligand | Non-activated alkenes | Chiral piperidines | Enantioselective amination | nih.gov |

| AlCl₃ / Trimethylsilyl (B98337) halide | N-tosyl homoallylamine, Carbonyl compounds | trans-2-substituted-4-halopiperidines | Aza-Prins cyclization, high diastereoselectivity | organic-chemistry.org |

Intermolecular cyclization strategies construct the piperidine ring by combining multiple components in a single reaction. These methods, including multicomponent reactions and cycloadditions, are highly atom-economical and can rapidly generate molecular complexity. nih.gov

A [3+3] cycloaddition, for example, can be used to synthesize piperidines. One such reaction involves an intermolecular Michael addition, followed by decarboxylation and an intramolecular lactamization/cyclization cascade. nih.gov Another powerful intermolecular approach is the electroreductive cyclization of imines with terminal dihaloalkanes. beilstein-journals.orgnih.gov In this process, the imine is reduced at the cathode to form a radical anion, which then attacks the dihaloalkane, initiating a sequence of steps that culminates in the formation of the piperidine ring. beilstein-journals.orgnih.gov

| Reaction Type | Reactants | Key Steps | Ref |

| [3+3] Cycloaddition | Varies | Intermolecular Michael addition, decarboxylation, intramolecular cyclization | nih.gov |

| Electroreductive Cyclization | Imines, Terminal dihaloalkanes | Cathodic reduction of imine, nucleophilic attack, cyclization | beilstein-journals.orgnih.gov |

The hydrogenation of pyridine and its derivatives is one of the most direct and widely used methods for the synthesis of piperidines. nih.govresearchgate.net This approach involves the reduction of the aromatic pyridine ring to its fully saturated piperidine counterpart. utoronto.ca These reactions are typically carried out using transition metal catalysts under hydrogen pressure, although various conditions and catalysts have been developed to improve efficiency and selectivity. nih.govorganic-chemistry.org

Heterogeneous catalysts, such as rhodium on carbon (Rh/C), are effective for the complete hydrogenation of pyridines, often under relatively mild conditions. organic-chemistry.org For instance, 10% Rh/C can catalyze hydrogenation at 80 °C in water under 5 atm of H₂. organic-chemistry.org Homogeneous catalysts, like specific iridium(III) complexes, offer excellent selectivity and tolerance for sensitive functional groups such as nitro, azido, and bromo groups, which remain intact during the reduction of the pyridine core. chemrxiv.org

Electrocatalytic hydrogenation has emerged as a sustainable alternative to traditional high-pressure thermochemical processes. nih.govacs.org Using a membrane electrode assembly with a carbon-supported rhodium catalyst, pyridine can be converted to piperidine with high yield and current efficiency at ambient temperature and pressure. nih.govacs.org Another approach involves the reduction of pyridinium (B92312) salts with reagents like sodium borohydride (B1222165) (NaBH₄), which regioselectively yields 1,2,5,6-tetrahydropyridines, intermediates that can be further reduced to piperidines. tandfonline.com

| Method | Catalyst/Reagent | Conditions | Key Advantages | Ref |

| Catalytic Hydrogenation | 10% Rh/C | 80 °C, 5 atm H₂, water | Mild conditions, effective for various heteroaromatics | organic-chemistry.org |

| Ionic Hydrogenation | Iridium(III) complex | 50 bar H₂, room temperature | High functional group tolerance (nitro, azido, bromo) | chemrxiv.org |

| Electrocatalytic Hydrogenation | Rh/C cathode | Ambient temperature and pressure | Sustainable, avoids high pressure/temperature | nih.govacs.org |

| Reduction of Pyridinium Salts | Sodium Borohydride (NaBH₄) | Methanol | Regioselective, yields tetrahydropyridines | tandfonline.com |

| Chemical Reduction | Samarium diiodide (SmI₂) / H₂O | Room temperature | Mild conditions, excellent yield | clockss.org |

Hydrogenation and Reduction Methods

Catalytic Hydrogenation of Pyridine Precursors

Catalytic hydrogenation of the corresponding pyridine derivative, 4-(ethoxymethyl)pyridine, represents the most direct route to 4-(ethoxymethyl)piperidine. This transformation involves the reduction of the aromatic pyridine ring to a saturated piperidine ring and is typically achieved using hydrogen gas in the presence of a catalyst.

A wide array of transition metals have been demonstrated to effectively catalyze the hydrogenation of pyridine and its derivatives. The choice of catalyst, along with reaction conditions such as temperature, pressure, and solvent, can significantly influence the efficiency and selectivity of the reduction.

Rhodium (Rh): Rhodium catalysts, often supported on carbon (Rh/C) or used as rhodium oxide (Rh₂O₃), are highly effective for the hydrogenation of pyridines under mild conditions. wikipedia.orgorgsyn.orgyoutube.com For instance, Rh₂O₃ has been utilized for the reduction of various functionalized and multi-substituted pyridines. wikipedia.org The hydrogenation of pyridinium salts, which are activated forms of pyridines, can also be efficiently achieved using rhodium catalysts in transfer hydrogenation reactions. orgsyn.orglibretexts.orgacs.org

Palladium (Pd): Palladium on carbon (Pd/C) is a commonly employed catalyst for the hydrogenation of the pyridine nucleus. rsc.org This method provides a cost-effective strategy for the synthesis of piperidine derivatives. rsc.org The efficiency of Pd/C catalysts can be enhanced under specific conditions, allowing for the hydrogenation to proceed under mild temperatures and pressures. rsc.org

Iridium (Ir): Homogeneous iridium catalysts have been reported for the mild hydrogenation of a broad range of mono- and multi-substituted pyridines. nih.govdtic.mil These reactions often proceed with low catalyst loading and can tolerate a wide variety of functional groups, providing access to diverse piperidine structures. nih.govdtic.milrsc.org Iridium-catalyzed ionic hydrogenation of pyridines is a robust and selective method that can be scaled up for larger-scale synthesis. dtic.milrsc.org

Cobalt (Co): Cobalt-based catalysts, particularly those supported on materials like titania, have been developed for the hydrogenation of pyridines. researchgate.netacs.org These catalysts can exhibit good activity and selectivity under acid-free conditions and in environmentally benign solvents like water. researchgate.net

Ruthenium (Ru): Ruthenium catalysts are also utilized in the hydrogenation of pyridines. acs.orgchemrxiv.org Supported ruthenium nanoparticles have been shown to be effective for the diastereoselective hydrogenation of substituted pyridines under mild conditions. chemrxiv.org

Nickel (Ni): Raney nickel is a classic and cost-effective catalyst for the hydrogenation of pyridine compounds. acs.org The use of a large quantity of Raney nickel allows the reaction to be carried out at room temperature and relatively low pressures. acs.org More recently, air-stable nickel catalysts deposited on charcoal have been developed for the efficient hydrogenation of a wide range of organic compounds, including quinolines, which are structurally related to pyridines. iupac.orgresearchgate.net

| Catalyst | Substrate Type | Typical Conditions | Product | Ref. |

| Rh₂O₃ | Functionalized Pyridines | H₂ (5 bar), TFE, 40 °C | Piperidines | wikipedia.org |

| Pd/C | 4-Pyridinecarboxamides | H₂, ClCH₂CHCl₂, mild conditions | 4-Piperidinecarboxamides | rsc.org |

| Iridium(III) Complex | Substituted Pyridines | Low catalyst loading, acid co-catalyst | Functionalized Piperidines | nih.gov |

| Co/melamine@TiO₂ | Pyridines | H₂ (40-60 bar), 140-160 °C, various solvents | Piperidines | acs.org |

| Supported Ru NP | Substituted Pyridines | Mild conditions | cis-Piperidines | chemrxiv.org |

| Raney Nickel | Substituted Pyridines | H₂ (2-5 atm), room temperature | Piperidines | acs.org |

In recent years, metal-free hydrogenation approaches have emerged as a viable alternative to transition metal catalysis. Organocatalysis in the context of pyridine hydrogenation often involves the use of Frustrated Lewis Pairs (FLPs) or transfer hydrogenation methodologies.

Frustrated Lewis Pairs, typically composed of a bulky Lewis acid and a Lewis base that cannot form a classical adduct, are capable of activating molecular hydrogen. In the case of pyridine hydrogenation, the pyridine substrate itself can act as the Lewis base in concert with a Lewis acid like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). This activation of H₂ facilitates the reduction of the pyridine ring. rsc.org

Transfer hydrogenation represents another metal-free strategy. This method utilizes a hydrogen donor molecule, such as Hantzsch esters or formic acid, to deliver hydrogen to the pyridine ring, mediated by an organocatalyst. orgsyn.orgacs.orgchemrxiv.org Chiral organocatalysts can be employed to achieve enantioselective transfer hydrogenation, leading to the formation of chiral piperidine derivatives. chemrxiv.org

| Catalyst System | Hydrogen Source | Substrate Type | Key Features | Ref. |

| B(C₆F₅)₃ / Pyridine (FLP) | H₂ | Substituted Pyridines | Metal-free, activation of molecular hydrogen | rsc.org |

| Chiral Phosphoric Acid | Hantzsch Ester | 3-Substituted Pyridines | Enantioselective, metal-free transfer hydrogenation | chemrxiv.org |

| (S)-Proline | Hantzsch Ester | Pyridinium Salts | Asymmetric transfer hydrogenation | chemrxiv.org |

Chemical Reduction Techniques

Beyond catalytic hydrogenation, several chemical reduction methods can be employed to convert pyridine precursors to piperidines or their partially hydrogenated derivatives. These methods often involve the use of stoichiometric reducing agents.

Birch Reduction: The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol, can be used for the partial reduction of pyridines to yield 1,4-dihydropyridines. rsc.org This method is particularly effective for electron-deficient pyridines. rsc.org Recent modifications to the Birch reduction have been developed to avoid the use of liquid ammonia. rsc.org

Hydride Reductions: Complex metal hydrides such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reducing agents in organic synthesis. While NaBH₄ is generally not reactive enough to reduce the neutral pyridine ring, it can effectively reduce pyridinium salts to afford tetrahydropyridine (B1245486) derivatives. acs.orgacs.org The regioselectivity of this reduction, leading to either 1,2,3,6-tetrahydropyridines or 1,2,5,6-tetrahydropyridines, can be influenced by the substituents on the pyridine ring and the reaction conditions. chemrxiv.org Lithium aluminum hydride is a more powerful reducing agent and can reduce pyridine to a mixture of 1,2-dihydropyridine and 1,4-dihydropyridine. researchgate.net

Catalytic Transfer Hydrogenation: As mentioned previously, catalytic transfer hydrogenation can be considered both a catalytic and a chemical reduction technique, as it often uses stoichiometric amounts of a hydrogen donor. For instance, a rhodium catalyst in combination with a formic acid/triethylamine (B128534) mixture can efficiently reduce pyridinium salts to either piperidines or 1,2,3,6-tetrahydropyridines with high chemoselectivity. acs.org

| Reducing Agent/System | Substrate | Product | Key Features | Ref. |

| Na / liq. NH₃, ROH | Electron-deficient Pyridines | 1,4-Dihydropyridines | Partial reduction of the aromatic ring | rsc.org |

| NaBH₄ | Pyridinium Salts | Tetrahydropyridines | Reduction of activated pyridine ring | acs.org |

| LiAlH₄ | Pyridine | Dihydropyridines | Powerful reducing agent for the neutral ring | researchgate.net |

| [Cp*RhCl₂]₂ / HCOOH-Et₃N | Pyridinium Salts | Piperidines or Tetrahydropyridines | High chemoselectivity depending on substrate | acs.org |

Olefination, Acylation, and Alkylation of Piperidine Intermediates

The synthesis of this compound and its analogues can also be achieved through the functionalization of pre-existing piperidine rings. Olefination, acylation, and alkylation reactions on suitable piperidine intermediates are key strategies in this approach.

Olefination: Olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for the formation of carbon-carbon double bonds. researchgate.netnih.gov These reactions typically involve the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig) or a phosphonate (B1237965) carbanion (HWE). In the context of synthesizing analogues of this compound, a piperidine intermediate bearing a carbonyl group at the 4-position, such as 1-protected-4-formylpiperidine, could be subjected to an olefination reaction to introduce a variety of unsaturated substituents. The HWE reaction often provides excellent stereoselectivity, favoring the formation of (E)-alkenes. rsc.org

Acylation: Acylation reactions can be used to introduce an acyl group onto a piperidine intermediate. For the synthesis of analogues, the hydroxyl group of 4-(hydroxymethyl)piperidine can be acylated to form esters. This is typically achieved by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. Furthermore, the nitrogen atom of the piperidine ring can be readily acylated to form amides, which can be a useful protecting group strategy or a means to introduce further functionality. acsgcipr.org

Alkylation: The ethoxymethyl group in this compound can be introduced via an alkylation reaction. The Williamson ether synthesis is a classic and efficient method for this transformation. nih.govrsc.org This reaction involves the deprotonation of the hydroxyl group of 4-(hydroxymethyl)piperidine with a strong base to form an alkoxide, which then undergoes an Sₙ2 reaction with an ethyl halide (e.g., ethyl iodide or ethyl bromide) to form the desired ether linkage. nih.gov Alkylation can also occur on the piperidine nitrogen, leading to N-alkylated derivatives. wikipedia.org

| Reaction Type | Reactants | Product Feature | Key Aspects | Ref. |

| Wittig Reaction | 4-Formylpiperidine derivative + Phosphorus ylide | C4-alkenyl substituent | Formation of C=C bond | researchgate.net |

| Horner-Wadsworth-Emmons | 4-Formylpiperidine derivative + Phosphonate carbanion | C4-alkenyl substituent | Often provides (E)-alkene selectivity | rsc.org |

| O-Acylation | 4-(Hydroxymethyl)piperidine + Acyl chloride/anhydride | C4-acyloxymethyl group | Ester formation | acsgcipr.org |

| N-Alkylation | Piperidine + Alkyl halide | N-alkyl substituent | Sₙ2 reaction on nitrogen | wikipedia.org |

| Williamson Ether Synthesis | 4-(Hydroxymethyl)piperidine + Ethyl halide + Base | C4-ethoxymethyl group | Sₙ2 reaction on oxygen | rsc.org |

Mannich Reactions for Piperidine Scaffold Construction

The Mannich reaction is a powerful three-component condensation reaction that can be utilized for the construction of the piperidine ring itself. dtic.milresearchgate.net This reaction typically involves an amine (or ammonia), a non-enolizable aldehyde (most commonly formaldehyde), and an enolizable carbonyl compound. researchgate.net The product of the Mannich reaction is a β-amino-carbonyl compound, known as a Mannich base.

In the context of piperidine synthesis, a double Mannich reaction can be employed. For instance, the reaction of a primary amine, formaldehyde, and a ketone with two α-hydrogens can lead to the formation of a 4-piperidone (B1582916) derivative. The reaction proceeds through the initial formation of an iminium ion from the amine and formaldehyde, which is then attacked by the enol form of the carbonyl compound. dtic.mil

Intramolecular Mannich reactions are also a valuable tool for the synthesis of polysubstituted piperidines. rsc.orgrsc.org In this approach, a molecule containing both an amine and an enolizable carbonyl group can undergo cyclization in the presence of an aldehyde or ketone to form the piperidine ring. rsc.org This strategy allows for a high degree of control over the substitution pattern and stereochemistry of the final product. nih.govrsc.org The development of asymmetric Mannich reactions has further enhanced the utility of this method for the synthesis of chiral piperidine derivatives. dtic.mil

| Reaction Type | Components | Intermediate | Product | Key Features | Ref. |

| Intermolecular Double Mannich | Primary amine, Formaldehyde, Ketone (e.g., acetone) | Iminium ion, Enol | 4-Piperidone | Construction of the piperidine ring | |

| Intramolecular Mannich | δ-Amino β-keto ester, Aldehyde/Ketone | Iminium ion (from external aldehyde/ketone) | Polysubstituted Piperidine | High stereocontrol | rsc.org |

| Three-Component Vinylogous Mannich | Dienolate, Aldimine | Dihydropyridinone | Multi-substituted chiral piperidine | Inspired by biosynthesis | nih.gov |

Cycloaddition Reactions in Piperidine Synthesis

Cycloaddition reactions provide a powerful and convergent approach to the synthesis of the piperidine ring, allowing for the rapid construction of complex, functionalized six-membered heterocycles. The Diels-Alder and related [4+2] cycloadditions are particularly prominent in this regard.

The aza-Diels-Alder reaction is a variation of the Diels-Alder reaction where a nitrogen atom is incorporated into either the diene or the dienophile. rsc.org When an imine acts as the dienophile and reacts with a diene, a tetrahydropyridine is formed, which can be subsequently reduced to a piperidine. This reaction can be promoted by Lewis acids or Brønsted acids and can also be performed under organocatalytic conditions. rsc.org The mechanism of the aza-Diels-Alder reaction can be either concerted or stepwise, often proceeding through a Mannich-Michael pathway, especially with oxygenated dienes. rsc.org

[3+3] Cycloaddition reactions offer an alternative strategy for piperidine ring formation. rsc.org These reactions involve the combination of a three-atom component with another three-atom component to form the six-membered ring.

Both inter- and intramolecular versions of these cycloaddition reactions have been successfully employed in the synthesis of a wide range of piperidine-containing natural products and other biologically active molecules. The stereochemical outcome of these reactions is often highly predictable and controllable, making them valuable tools in asymmetric synthesis.

| Reaction Type | Components | Intermediate/Product | Key Features | Ref. |

| Aza-Diels-Alder [4+2] | Imine (dienophile) + Diene | Tetrahydropyridine | Forms the core piperidine scaffold | rsc.org |

| [3+3] Cycloaddition | 1,3-dipole equivalent + Alkene | Piperidine | Alternative ring-forming strategy | rsc.org |

| Intramolecular Nitrone Cycloaddition | Alkene-tethered nitrone | Isoxazolidine (piperidine precursor) | Stereocontrolled synthesis of substituted piperidines |

Specific Routes to 4-Substituted Piperidines

The introduction of substituents at the 4-position of the piperidine ring can be achieved through various synthetic routes, each offering distinct advantages in terms of substrate scope, efficiency, and stereochemical control.

4-Piperidones are versatile intermediates that serve as a common starting point for the synthesis of a wide array of 4-substituted piperidines. The carbonyl group at the C4 position is amenable to a variety of transformations, allowing for the introduction of diverse functional groups. A frequently used starting material is N-Boc-4-piperidone, where the tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen, preventing its interference in subsequent reactions. dtic.mil

One of the most common transformations of 4-piperidones is reductive amination . This reaction involves the condensation of the piperidone with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding 4-amino-piperidine derivative. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a popular choice due to its mildness and operational simplicity. dtic.mil For instance, the reductive amination of N-Boc-4-piperidone with aniline (B41778) using sodium triacetoxyborohydride is a key step in the synthesis of intermediates for various pharmaceutical compounds. dtic.mil Similarly, reaction with 4-fluoroaniline (B128567) in the presence of sodium cyanoborohydride and acetic acid provides the corresponding 4-(phenylamino)piperidine derivative in good yield.

The carbonyl group of 4-piperidones can also be targeted by organometallic reagents, such as Grignard reagents , to form tertiary alcohols. These reactions allow for the introduction of alkyl or aryl substituents at the 4-position. For example, the addition of a Grignard reagent to an N-protected 4-piperidone derivative can lead to the synthesis of 4-benzyl-4-aminopiperidines.

Furthermore, the Wittig reaction provides a powerful method for converting the carbonyl group of a 4-piperidone into an exocyclic double bond. unipa.itorganic-chemistry.orgmasterorganicchemistry.com This reaction involves the treatment of the piperidone with a phosphorus ylide, also known as a Wittig reagent. The nature of the ylide determines the stereochemistry of the resulting alkene. This method is particularly useful for introducing carbon-based substituents that can be further functionalized. For instance, methyltriphenylphosphonium (B96628) bromide, upon deprotonation, reacts with N-Boc-4-piperidone to form the corresponding 4-methylene-piperidine derivative. unipa.it

| Reaction Type | Starting Material | Reagents | Product | Yield (%) |

| Reductive Amination | N-Boc-4-piperidone | Aniline, Sodium triacetoxyborohydride, Acetic acid | tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | ~90% |

| Reductive Amination | N-Boc-4-piperidone | n-Dodecylamine, Sodium triacetoxyborohydride | tert-Butyl 4-(dodecylamino)piperidine-1-carboxylate | 90% |

| Reductive Amination | N-Boc-4-piperidone | 4-Fluoroaniline, Sodium cyanoborohydride, Acetic acid | 1-Boc-4-(4-fluoro-phenylamino)-piperidine | ~80% |

| Wittig Reaction | N-Boc-4-piperidone | Methyltriphenylphosphonium bromide, KOtBu | tert-Butyl 4-methylenepiperidine-1-carboxylate | 67% |

4-Cyanopiperidine is another valuable building block for the synthesis of 4-substituted piperidines. google.comguidechem.comchemicalbook.com The nitrile functionality can be transformed into a variety of other groups, making it a versatile handle for diversification. For synthetic manipulations, the piperidine nitrogen is often protected, for instance, as its N-Boc derivative, 1-Boc-4-cyanopiperidine. prepchem.comchemimpex.com

The nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding piperidine-4-carboxylic acid. This carboxylic acid can then serve as a precursor for the synthesis of amides, esters, or can be reduced to the corresponding alcohol. chemicalbook.com

Alternatively, the nitrile group can be reduced to an aminomethyl group. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4), providing access to 4-(aminomethyl)piperidine (B1205859) derivatives. chemicalbook.com These primary amines can be further functionalized, for example, through alkylation or acylation.

The nitrile group can also be subjected to addition by organometallic reagents , such as Grignard reagents, to yield ketones after hydrolysis of the intermediate imine. This provides a route to 4-acylpiperidines.

| Reaction Type | Starting Material | Reagents | Product |

| Hydrolysis | 1-Boc-4-cyanopiperidine | H+ or OH- | 1-Boc-piperidine-4-carboxylic acid |

| Reduction | 1-Boc-4-cyanopiperidine | LiAlH4 | 1-Boc-4-(aminomethyl)piperidine |

| Grignard Addition | 1-Boc-4-cyanopiperidine | 1. R-MgX; 2. H3O+ | 1-Boc-4-acylpiperidine |

A mild and general method for the synthesis of 4-substituted piperidines involves the Lewis acid-catalyzed addition of nucleophiles to 2-cyano-1,2,5,6-tetrahydropyridines. rsc.org This approach allows for the facile construction of the 4-substituted piperidine skeleton in high yield. The reaction proceeds through the activation of the cyano-tetrahydropyridine substrate by a Lewis acid, which facilitates the conjugate addition of a nucleophile, such as a silyl (B83357) enol ether. This methodology provides a direct route to functionalized piperidine derivatives.

The development of methods for the asymmetric synthesis of chiral 4-substituted piperidines is of paramount importance, as the biological activity of many piperidine-containing drugs is dependent on their stereochemistry. lookchem.comacs.orgnih.gov Several strategies have been developed to achieve high levels of enantioselectivity.

One common approach involves the use of chiral auxiliaries . wikipedia.orgnih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into the synthetic route to control the stereochemical outcome of a reaction. After the desired stereocenter has been established, the auxiliary can be removed. Evans oxazolidinones and pseudoephenamine are examples of chiral auxiliaries that have been successfully employed in the asymmetric synthesis of piperidine derivatives. wikipedia.orgnih.gov

Desymmetrization of meso-compounds is a powerful strategy for the enantioselective synthesis of chiral molecules. rsc.orgnih.govnih.gov In the context of piperidine synthesis, a meso-piperidine derivative, which possesses a plane of symmetry and is therefore achiral, can be transformed into a chiral, non-racemic product by the selective reaction of one of two enantiotopic functional groups.

An example of this approach is the organocatalytic enantioselective intramolecular aza-Michael reaction. rsc.orgnih.gov In this type of reaction, a prochiral precursor containing a nucleophilic amine and an α,β-unsaturated system cyclizes under the influence of a chiral catalyst to form an enantiomerically enriched piperidine derivative. For instance, using a cinchona alkaloid-derived catalyst, a series of enantiomerically enriched 2,5- and 2,6-disubstituted piperidines have been obtained in good yields and with high levels of enantioselectivity. rsc.orgnih.gov

Enzymatic reactions also offer a powerful tool for the desymmetrization of meso-piperidines. For example, γ-butyrobetaine hydroxylase has been shown to catalyze the oxidative desymmetrization of achiral N,N-dialkyl piperidine-4-carboxylates to produce products with two or three stereogenic centers. nih.gov

| Approach | Substrate Type | Catalyst/Reagent | Product Type | Enantiomeric Excess (ee) |

| Intramolecular aza-Michael | Prochiral amino-enone | 9-Amino-9-deoxy-epi-hydroquinine | Enantioenriched disubstituted piperidines | High |

| Enzymatic Oxidation | N,N-Dialkyl piperidine-4-carboxylates | γ-Butyrobetaine hydroxylase | Chiral hydroxylated piperidines | Not specified |

Asymmetric Synthesis of Chiral 4-Substituted Piperidines

Introduction of the Ethoxymethyl Moiety

The final step in the synthesis of this compound involves the introduction of the ethoxymethyl group. A common and straightforward method for forming ether linkages is the Williamson ether synthesis . gordon.eduwikipedia.orgedubirdie.comtcichemicals.commasterorganicchemistry.com This reaction involves the coupling of an alkoxide with an alkyl halide.

In the context of synthesizing this compound, a plausible route would involve a precursor such as 4-(hydroxymethyl)piperidine or a 4-(halomethyl)piperidine derivative, with the piperidine nitrogen appropriately protected (e.g., with a Boc group).

For instance, 4-(hydroxymethyl)piperidine can be deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide can then be reacted with an ethylating agent like ethyl iodide or ethyl bromide to form the desired ethoxymethyl ether via an SN2 reaction. wikipedia.orgtcichemicals.com

Alternatively, a 4-(halomethyl)piperidine derivative, such as 4-(chloromethyl)piperidine, can be reacted with sodium ethoxide. In this case, the ethoxide acts as the nucleophile, displacing the halide to form the ether linkage. The synthesis of the potent analgesic sufentanil, which contains a methoxymethyl group at the 4-position of the piperidine ring, utilizes a similar etherification strategy, highlighting the industrial relevance of this transformation. google.com

Strategies for Ether Formation at the 4-Position

The formation of the ether bond at the 4-position of the piperidine ring is a critical step in the synthesis of this compound. This transformation typically starts from a precursor such as 4-(hydroxymethyl)piperidine or its N-protected derivatives. Several classical and modern organic reactions are employed to achieve this etherification efficiently.

Williamson Ether Synthesis This long-standing and reliable method remains one of the most popular for preparing both symmetrical and asymmetrical ethers. wikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com In a typical procedure, the hydroxyl group of N-protected 4-(hydroxymethyl)piperidine is deprotonated with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide ion. richmond.edu This alkoxide then attacks an ethyl halide (e.g., ethyl iodide or ethyl bromide), displacing the halide and forming the desired ether linkage. wikipedia.org For the SN2 mechanism to be effective, the use of a primary alkyl halide is preferred to minimize competing elimination reactions. wikipedia.orgmasterorganicchemistry.com

Mitsunobu Reaction The Mitsunobu reaction provides a powerful alternative for converting primary and secondary alcohols into a wide array of functional groups, including ethers, under mild conditions. wikipedia.orgmissouri.edu This reaction involves the activation of the alcohol with a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The alcohol and phosphine combine to form a phosphonium (B103445) intermediate, which effectively turns the hydroxyl group into a good leaving group. missouri.edu Subsequent nucleophilic attack by an alcohol (in this case, ethanol) completes the ether formation. A key advantage of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at a chiral center, a feature that is highly valuable in natural product synthesis. missouri.edunih.gov

Reductive Etherification Reductive etherification is another strategy for synthesizing ethers, which involves the reaction of a carbonyl compound with an alcohol in the presence of a reducing agent. organic-chemistry.org This method can be applied to the synthesis of piperidinyl ethers. researchgate.net For instance, N-protected 4-piperidinecarboxaldehyde could be reacted with ethanol (B145695) in the presence of a reducing agent like triethylsilane (Et₃SiH) and a catalyst to yield the corresponding ethoxy derivative. organic-chemistry.org Alternatively, an alcohol can be reacted with an aldehyde or ketone. nih.gov Various catalysts, including those based on iron or ruthenium, have been developed to facilitate this transformation under mild conditions. organic-chemistry.org

| Method | Key Reagents | Mechanism | Key Features |

|---|---|---|---|

| Williamson Ether Synthesis | Strong base (e.g., NaH), Alkyl halide (e.g., EtI, EtBr) | SN2 | Classic, reliable method; best with primary alkyl halides. wikipedia.orgmasterorganicchemistry.com |

| Mitsunobu Reaction | PPh₃, DEAD or DIAD, Alcohol | Redox-condensation | Mild conditions; results in inversion of stereochemistry for chiral alcohols. wikipedia.orgmissouri.edu |

| Reductive Etherification | Carbonyl compound, Alcohol, Reducing agent (e.g., Et₃SiH), Catalyst | Reductive condensation | Direct conversion of carbonyls to ethers; avoids pre-formation of alkoxides. organic-chemistry.orgnih.gov |

Protective Group Strategies in this compound Synthesis

In the multi-step synthesis of complex molecules, temporarily masking reactive functional groups is essential to prevent unwanted side reactions. wiley.comtotal-synthesis.com The secondary amine of the piperidine ring is nucleophilic and can interfere with many synthetic transformations. Therefore, the use of a protecting group for the nitrogen atom is a critical strategic consideration. jocpr.com An ideal protecting group should be easy to introduce and remove, stable to the reaction conditions used in subsequent steps, and should not introduce unwanted reactivity. total-synthesis.comuchicago.edu

tert-Butoxycarbonyl (Boc) Group The Boc group is one of the most widely used protecting groups for amines due to its stability under a broad range of conditions and its ease of removal. masterorganicchemistry.com It is typically introduced by reacting the piperidine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a mild base. google.com The Boc group is robust under basic, hydrogenolytic, and mildly acidic conditions. Its primary lability is to strong acids, such as trifluoroacetic acid (TFA), which cleave it to regenerate the free amine. wikipedia.orgnih.gov

Carboxybenzyl (Cbz or Z) Group The Cbz group, introduced by Bergmann and Zervas in the 1930s for peptide synthesis, is another cornerstone of amine protection. masterorganicchemistry.comtotal-synthesis.com It is installed using benzyl (B1604629) chloroformate (Cbz-Cl) and a base. total-synthesis.com The key feature of the Cbz group is its selective removal under neutral conditions via catalytic hydrogenolysis (H₂, Pd/C). masterorganicchemistry.comtotal-synthesis.com This deprotection method is exceptionally mild and selective. The stability of the Cbz group to acidic and basic conditions makes it orthogonal to the Boc group, allowing for the selective deprotection of one amine in the presence of the other, a powerful strategy in complex synthesis. masterorganicchemistry.comtotal-synthesis.com

| Protecting Group | Abbreviation | Installation Reagent | Common Deprotection Conditions | Key Characteristics |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acid (e.g., Trifluoroacetic acid, TFA) | Stable to base and hydrogenation; widely used. masterorganicchemistry.com |

| Carboxybenzyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid and base; orthogonal to Boc group. masterorganicchemistry.comtotal-synthesis.com |

Total Synthesis of Complex Molecules Incorporating this compound Units

The this compound scaffold and its analogues are incorporated into a variety of complex molecules, particularly those designed as biologically active agents. For example, 4-oxypiperidine ethers have been synthesized as ligands targeting histamine (B1213489) H3 receptors and cholinesterases. nih.gov The synthesis of these larger molecules requires careful planning to assemble the constituent parts in an efficient and controlled manner. A representative synthesis might involve preparing an N-protected 4-hydroxypiperidine (B117109) and then coupling it with another molecular fragment via an etherification reaction, such as the Mitsunobu reaction, before final deprotection and elaboration steps. nih.gov

| Pathway | Description | Advantages | Disadvantages |

|---|---|---|---|

| Linear | Step-by-step assembly from a single starting material. chemistnotes.com | Conceptually straightforward to plan. pediaa.com | Overall yield drops significantly with each step; inefficient for long sequences. fiveable.mewikipedia.org |

| Convergent | Independent synthesis of molecular fragments, followed by late-stage coupling. chemistnotes.com | Higher overall yield; more efficient for complex molecules; allows for parallel synthesis of fragments. chemistnotes.comwikipedia.orgfiveable.me | Requires more complex planning for fragmentation and coupling strategies. pediaa.com |

Chemical Reactivity and Transformations of 4 Ethoxymethyl Piperidine

Reactions at the Piperidine (B6355638) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a potent nucleophile and a base, readily participating in reactions with various electrophiles.

The secondary amine of 4-(ethoxymethyl)piperidine can be readily functionalized through N-alkylation and N-acylation reactions. These reactions are fundamental in modifying the properties of the parent compound and introducing a wide array of functional groups.

N-Alkylation involves the reaction of this compound with alkyl halides, such as alkyl bromides or iodides. The reaction typically proceeds via a nucleophilic substitution mechanism, where the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide. These reactions are often carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases include potassium carbonate or triethylamine (B128534), and solvents like acetonitrile (B52724) or dimethylformamide (DMF) are frequently employed. The choice of reaction conditions can influence the yield and selectivity of the mono-alkylated product over potential di-alkylation. For instance, slow addition of the alkylating agent can favor mono-alkylation. Reductive amination, reacting this compound with an aldehyde or ketone in the presence of a reducing agent, presents an alternative route to N-alkylated products.

N-Acylation is another key transformation, typically achieved by reacting this compound with acylating agents like acyl chlorides or acid anhydrides. These reactions are generally high-yielding and can often be performed under mild conditions. A base, such as triethylamine or pyridine (B92270), is commonly used to scavenge the acid generated during the reaction. In some instances, these reactions can proceed efficiently without a catalyst, particularly with reactive acylating agents. The resulting N-acyl derivatives are amides, which exhibit different electronic and steric properties compared to the parent amine.

Below is a representative table of N-alkylation and N-acylation reactions that could be performed on this compound, based on general procedures for piperidine derivatives.

| Electrophile | Reagent/Catalyst | Solvent | Product |

| Benzyl (B1604629) chloride | K₂CO₃ | Acetonitrile | 1-Benzyl-4-(ethoxymethyl)piperidine |

| Ethyl iodide | Et₃N | DMF | 1-Ethyl-4-(ethoxymethyl)piperidine |

| Benzoyl chloride | Triethylamine | Dichloromethane | (4-(Ethoxymethyl)piperidin-1-yl)(phenyl)methanone |

| Acetic anhydride (B1165640) | None | Neat | 1-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-one |

Beyond simple alkyl and acyl groups, a wide variety of substituents can be introduced at the nitrogen atom of this compound, leading to a diverse library of compounds with potentially interesting chemical and biological properties.

The synthesis of N-aryl derivatives can be achieved through methods like the Buchwald-Hartwig amination, which involves the palladium-catalyzed cross-coupling of an aryl halide with the piperidine. This reaction allows for the formation of a carbon-nitrogen bond between the piperidine and an aromatic ring.

Similarly, N-heteroaryl derivatives can be synthesized using related cross-coupling methodologies. The introduction of heteroaromatic rings can significantly alter the electronic properties and potential biological activity of the resulting molecule.

The formation of N-sulfonyl derivatives, or sulfonamides, is readily accomplished by reacting this compound with a sulfonyl chloride in the presence of a base. These derivatives are known for their chemical stability and presence in various therapeutic agents.

The following table illustrates the formation of various N-substituted derivatives from this compound.

| Reagent | Reaction Type | Product |

| Bromobenzene | Buchwald-Hartwig amination | 1-Phenyl-4-(ethoxymethyl)piperidine |

| 2-Chloropyridine | Palladium-catalyzed coupling | 4-(Ethoxymethyl)-1-(pyridin-2-yl)piperidine |

| Benzenesulfonyl chloride | Sulfonylation | 1-(Benzenesulfonyl)-4-(ethoxymethyl)piperidine |

| Phenyl isocyanate | Addition | 4-(Ethoxymethyl)-N-phenylpiperidine-1-carboxamide |

Reactions Involving the Ethoxymethyl Group

The ethoxymethyl substituent at the 4-position of the piperidine ring also offers a site for chemical modification, primarily through cleavage of the ether bond.

Ethers are generally stable functional groups but can be cleaved under harsh conditions, typically in the presence of strong acids. libretexts.orgopenstax.org The cleavage of the ethoxymethyl group in this compound would likely proceed via a nucleophilic substitution reaction. libretexts.org

The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), which converts the ethoxy group into a good leaving group (ethanol). openstax.org Subsequently, the halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks the methylene (B1212753) carbon, leading to the formation of a 4-(halomethyl)piperidine and ethanol (B145695). openstax.org The reaction mechanism, whether it follows an Sₙ1 or Sₙ2 pathway, would depend on the specific reaction conditions and the nature of the substituents on the piperidine ring. Given the primary nature of the methylene carbon, an Sₙ2 mechanism is more probable under standard ether cleavage conditions. openstax.org

While the ether linkage is the most reactive site in the ethoxymethyl group, transformations at the adjacent methylene and terminal methyl groups are less common and would require specific and often harsh reaction conditions. Reactions involving the insertion of methylene into the C-H bonds of the ethyl group have been studied with reagents like diazomethane, but these are generally not selective. rsc.orgrsc.org Radical halogenation could potentially functionalize these positions, but would likely suffer from a lack of selectivity, leading to a mixture of products.

Stereochemical Aspects of Reactions

The stereochemistry of reactions involving this compound is an important consideration, particularly when new stereocenters are formed. The parent molecule, this compound, is achiral. However, reactions at the piperidine ring or the ethoxymethyl group can introduce chirality.

For instance, if the piperidine ring is substituted in a way that creates a chiral center, the approach of reagents to the nitrogen atom or the ethoxymethyl group could be influenced by the existing stereochemistry, potentially leading to diastereoselective outcomes. In the synthesis of piperidine derivatives, controlling the stereochemical configuration is often crucial for their biological activity. google.com The development of stereoselective synthetic methods for piperidines is an active area of research. google.comnih.gov For example, the use of chiral catalysts or auxiliaries can direct the formation of a specific enantiomer or diastereomer. When a reaction introduces a new chiral center, and the starting material is achiral, a racemic mixture of products will be formed unless a chiral influence is present. google.com

Control of Diastereoselectivity and Enantioselectivity

The stereochemical outcome of reactions to form or modify the piperidine ring can be influenced by a variety of factors, leading to the selective formation of one stereoisomer over others. This is crucial in medicinal chemistry, where the biological activity of a molecule is often dependent on its specific three-dimensional structure.

Diastereoselective Synthesis of 4-Substituted Piperidines

Diastereoselectivity is often achieved in the synthesis of the piperidine ring itself. For instance, the aza-Prins cyclization is a powerful method for constructing the piperidine skeleton, and it can proceed with high diastereoselectivity. The reaction of N-tosyl homoallylamines with aldehydes, promoted by a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), can yield cis-4-hydroxypiperidines with high selectivity. rsc.org This approach allows for the creation of a quaternary stereocenter at the C4 position. rsc.org The cis configuration of the product is a result of the thermodynamically favored chair-like transition state during the cyclization.

Another method for achieving diastereoselectivity is through the reduction of a substituted tetrahydropyridine (B1245486) precursor. A versatile reaction cascade involving rhodium(I)-catalyzed C–H activation–alkyne coupling, followed by electrocyclization and a subsequent acid/borohydride-promoted reduction, can produce highly substituted 1,2,3,6-tetrahydropyridines with excellent diastereoselectivity (>95% ds). nih.gov

The following table summarizes a diastereoselective aza-Prins cyclization to form a cis-4-hydroxypiperidine derivative.

| Reactants | Reagents and Conditions | Product | Diastereomeric Ratio (d.r.) | Yield |

|---|---|---|---|---|

| N-Tosyl-2,2-diphenylhomoallylamine and Phenylglyoxal monohydrate | TMSOTf (30 mol%), DCM, 20 °C, 18 h | cis-1-Tosyl-2-benzoyl-4-hydroxy-4-phenylpiperidine | >95:5 | 85% |

Enantioselective Synthesis of Chiral Piperidines

Enantioselectivity in the synthesis of piperidines can be achieved through several strategies, including the use of chiral catalysts or enzymatic resolutions.

An example of a chemoenzymatic approach involves the kinetic resolution of a racemic 4-hydroxytetrahydropyridine derivative. The use of immobilized lipases, such as those from Candida antarctica (Novozym 435) or Burkholderia cepacia (lipase PS Amano IM), can selectively acylate one enantiomer, allowing for the separation of the two enantiomers with high enantiomeric excess (ee). researchgate.net

Asymmetric hydrogenation of pyridinium (B92312) salts is another powerful method for accessing chiral piperidines. A rhodium-catalyzed reductive transamination of pyridinium salts using a chiral primary amine as both a source of chirality and the incoming nitrogen atom can produce a variety of chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cnresearchgate.netliverpool.ac.uk This method is notable for its tolerance of various functional groups. dicp.ac.cn

The table below illustrates the enantioselective synthesis of a chiral piperidine via asymmetric hydrogenation.

| Substrate | Catalyst and Reagents | Product | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| N-Benzyl-3-ethylpyridinium bromide | [Cp*RhCl2]2, (R)-1-phenylethylamine, HCOOH, DCM/H2O, 40 °C, 22 h | (2R,5S)-1-(1-Phenylethyl)-2-ethylpiperidine | >99% | 85% |

Furthermore, iridium-catalyzed asymmetric hydrogenation of functionalized pyridinium salts, such as 5-hydroxypicolinate pyridinium salts, provides access to cis-configured hydroxypiperidine esters with high yields, diastereoselectivity, and enantioselectivity. rsc.org

These examples, while not directly involving this compound, demonstrate the sophisticated strategies available for controlling stereochemistry in the synthesis of 4-substituted piperidines. It is plausible that similar methodologies, such as the asymmetric reduction of a corresponding 4-(ethoxymethyl)tetrahydropyridine or the diastereoselective functionalization of a suitable piperidine precursor, could be applied to the synthesis of specific stereoisomers of this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Chromatographic Separations and Purity Assessment

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and versatile chromatographic technique used for the qualitative analysis of 4-(Ethoxymethyl)piperidine, primarily to assess purity, monitor reaction progress during synthesis, and identify appropriate solvent systems for larger-scale column chromatography. chemistryhall.comanalyticaltoxicology.com The separation on a TLC plate relies on the differential partitioning of the compound between a stationary phase and a mobile phase. chemistryhall.com

For this compound, the standard stationary phase is silica (B1680970) gel 60 coated on a solid support like glass or aluminum. calstatela.edustevens.edu The choice of the mobile phase (eluent) is critical and is determined by the polarity of the compound. A systematic approach involving solvents of varying polarities, such as mixtures of non-polar solvents (e.g., hexanes) and more polar solvents (e.g., ethyl acetate (B1210297), methanol, or dichloromethane), is used to achieve optimal separation. stevens.eduresearchgate.net The ratio of these solvents is adjusted to obtain a retention factor (Rf) value that is ideally between 0.3 and 0.7 for clear separation and accurate assessment. stevens.edu

Since this compound lacks a significant chromophore, it is not readily visible under ultraviolet (UV) light unless a fluorescent indicator (F254) is incorporated into the silica plate, where it may appear as a dark spot via fluorescence quenching. analyticaltoxicology.com Therefore, chemical visualization (staining) is typically required. researchgate.net Common staining agents for piperidine (B6355638) derivatives and other nitrogenous compounds include:

Iodine Chamber: The TLC plate is exposed to iodine vapor, which reversibly adsorbs onto the compound spot, appearing as a temporary brown or yellow-brown spot. researchgate.net

Potassium Permanganate (B83412) (KMnO4) Stain: A solution of potassium permanganate acts as an oxidizing agent. It reacts with the compound, which is susceptible to oxidation, leaving a yellow or light-brown spot against a purple background. researchgate.net

Anisaldehyde-Sulfuric Acid Stain: This reagent, upon heating, reacts with many organic compounds, including piperidines, to produce distinctively colored spots, which can be helpful for identification. researchgate.net

| Parameter | Description | Purpose/Remarks |

|---|---|---|

| Stationary Phase | Silica Gel 60 F254 | Standard polar adsorbent for general-purpose chromatography. F254 indicator allows for visualization under UV light if applicable. |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 70:30 v/v) or Dichloromethane:Methanol (e.g., 95:5 v/v) | Solvent polarity is optimized to achieve an Rf value between 0.3 and 0.7. The ratio can be adjusted based on observed separation. |

| Application | Spotting a dilute solution of the compound in a volatile solvent using a capillary tube. | Ensures a small, concentrated starting point for optimal separation. |

| Visualization Methods | 1. UV Light (254 nm) 2. Iodine Vapor 3. Potassium Permanganate Stain | 1. For compounds that quench fluorescence. 2. General, non-destructive method. 3. Destructive method for compounds susceptible to oxidation. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. While a specific crystal structure for this compound is not prominently available in public databases, the application of this technique to closely related piperidine derivatives provides a clear blueprint of the expected structural features. researchgate.nettandfonline.com

The technique involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of individual atoms can be deduced. mdpi.com This analysis yields highly accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. nih.gov

For piperidine-containing molecules, X-ray crystallography consistently reveals that the six-membered ring adopts a chair conformation , as this is the most energetically stable arrangement, minimizing both angular and torsional strain. nih.govtandfonline.comebi.ac.uk The substituent at the C4 position—in this case, the ethoxymethyl group—would be expected to preferentially occupy the more sterically favorable equatorial position to reduce 1,3-diaxial interactions. researchgate.net The crystal structure also elucidates intermolecular interactions, such as hydrogen bonding involving the piperidine nitrogen atom, which dictate the packing of molecules within the crystal lattice. researchgate.netebi.ac.uk

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. tandfonline.com |

| Space Group | P21/c | Defines the specific symmetry elements within the crystal. tandfonline.com |

| Unit Cell Dimensions | a = 9.57 Å, b = 19.76 Å, c = 11.40 Å, β = 94.38° | Defines the size and shape of the repeating unit cell. tandfonline.com |

| Piperidine Ring Conformation | Chair | Confirms the lowest energy conformation of the heterocyclic ring. nih.gov |

| C-N Bond Length (avg.) | ~1.47 Å | Provides precise measurement of covalent bond distances. |

| C-C-C Bond Angle (avg.) | ~111° | Shows deviation from ideal sp3 hybridization due to ring constraints. |

Computational Methods in Structural Analysis

Computational chemistry serves as a powerful complement to experimental data, offering insights into the structural, electronic, and thermodynamic properties of molecules like this compound. nih.govresearchgate.net These methods can predict molecular geometries, conformational preferences, and reactivity trends, often with a high degree of accuracy. nih.gov For molecules where experimental data may be limited, computational analysis provides a robust framework for understanding their behavior at a molecular level.

Density Functional Theory (DFT) for Conformation and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of molecules. nih.govresearchgate.net It is particularly effective for determining the lowest-energy conformation, analyzing molecular orbitals, and predicting chemical reactivity. researchgate.net

For this compound, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311G**, can be employed to perform a full geometry optimization. nih.govresearchgate.net These calculations would confirm that the piperidine ring's ground state is a chair conformation. Furthermore, a conformational analysis would quantify the energy difference between having the 4-(ethoxymethyl) substituent in the equatorial versus the axial position, with the equatorial conformer predicted to be significantly more stable. rsc.org

DFT also provides critical information about the electronic properties through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO: Represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. For this compound, the HOMO is expected to have a significant contribution from the lone pair of electrons on the nitrogen atom.

LUMO: Represents the orbital to which an electron is most likely to be accepted, indicating regions of electrophilicity.

HOMO-LUMO Energy Gap (ΔE): The energy difference between these two orbitals is a key indicator of the molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability and lower reactivity. mdpi.com

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior. mdpi.com

| Property | Definition | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the tendency to donate electrons (nucleophilicity), localized mainly on the nitrogen atom. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | LUMO Energy - HOMO Energy | Correlates with chemical reactivity and stability; a larger gap suggests higher stability. mdpi.com |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. mdpi.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. Higher hardness indicates lower reactivity. mdpi.com |

| Electrophilicity Index (ω) | μ2 / 2η | Quantifies the propensity of the molecule to act as an electrophile. mdpi.com |

Biological and Pharmacological Research Applications

General Overview of Piperidine (B6355638) Derivatives in Biological Systems

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and pharmaceutical development. nih.govnih.gov It is considered a "privileged structural motif" due to its widespread presence in a multitude of active pharmaceutical ingredients and natural alkaloids. nih.gov The versatility of the piperidine scaffold allows it to serve as a foundational structure in drug design, offering adaptable pharmacophoric properties and significant conformational flexibility, which can enhance binding interactions with biological targets. nih.gov Piperidine derivatives are integral components in more than twenty classes of pharmaceuticals, demonstrating a broad spectrum of pharmacological activities. nih.govmdpi.com These activities include applications in cancer therapy, treatments for Alzheimer's disease, and roles as analgesics, antipsychotics, and antimicrobial agents. mdpi.com The ability of the piperidine nucleus to be readily synthesized and modified makes it a highly attractive framework for the development of novel therapeutic agents. nih.gov

The incorporation of a piperidine scaffold into a molecule is a well-established strategy for modulating its physicochemical and pharmacokinetic properties to improve its drug-like characteristics. The piperidine ring itself possesses both hydrophilic and lipophilic features. Introducing chiral centers or various substituents onto the ring can effectively alter key parameters such as pKa, logD, and logP, which govern a compound's solubility, absorption, and distribution.

Strategic modifications to the piperidine moiety can lead to improved brain exposure for centrally acting agents. For instance, the introduction of a piperidine group into a 4-N-phenylaminoquinoline derivative was shown to enhance its penetration of the blood-brain barrier. mdpi.com This ability to fine-tune properties is crucial in optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its therapeutic efficacy.

The structural features of the piperidine ring are instrumental in enhancing the biological activity and selectivity of therapeutic compounds. researchgate.net Its three-dimensional structure and conformational flexibility allow piperidine-containing molecules to adopt optimal orientations for binding to the active sites of enzymes or receptors. nih.gov This adaptability can lead to more potent and selective interactions with the intended biological target.

A prominent example is seen in the design of cholinesterase inhibitors, where the benzyl-piperidine group is often a critical component for successful inhibition. mdpi.com This specific moiety provides effective binding to the catalytic site of the acetylcholinesterase (AChE) enzyme. mdpi.com By serving as a robust scaffold, the piperidine ring allows for the strategic placement of various substituents that can interact with specific residues within a target's binding pocket, thereby increasing potency and selectivity for one target over another, such as AChE over butyrylcholinesterase (BuChE). nih.govnih.gov

A significant challenge in drug development is mitigating off-target effects, particularly cardiotoxicity associated with the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. The incorporation of chiral piperidine scaffolds into drug candidates has emerged as a promising strategy to reduce this risk. By introducing conformational restriction and altering the molecule's electrostatic profile, the piperidine moiety can decrease a compound's affinity for the hERG channel, thereby improving its cardiovascular safety profile. This approach allows for the development of potent therapeutic agents with a reduced potential for causing cardiac arrhythmias. researchgate.net

Mechanistic Studies of Biological Activity

The diverse pharmacological effects of piperidine derivatives are rooted in their ability to interact with a wide array of biological targets, including enzymes, receptors, and ion channels. Mechanistic studies often focus on elucidating how these compounds bind to their targets at a molecular level and the subsequent functional consequences of these interactions. Computational methods like molecular docking and molecular dynamics simulations are frequently employed to predict and analyze the binding modes of piperidine derivatives within the active sites of target proteins, complementing experimental data. nih.gov

Piperidine derivatives are widely investigated as inhibitors of various enzymes, playing a crucial role in the management of several diseases. Their structural framework serves as an excellent platform for designing molecules that can fit into the catalytic or allosteric sites of enzymes, blocking their activity. The nitrogen atom within the piperidine ring can act as a proton acceptor, forming key interactions with anionic sites in enzymes, a feature that is particularly important in the inhibition of cholinesterases. nih.gov

A primary therapeutic strategy for Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain by inhibiting the enzymes that hydrolyze it: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com Piperidine derivatives are central to this effort, with the leading drug Donepezil (B133215) being a prominent example. mdpi.comnih.gov

The N-benzylpiperidine moiety found in Donepezil and many other inhibitors is crucial for activity, as it interacts with key amino acid residues in the catalytic active site (CAS) of AChE. mdpi.comnih.gov Research has focused on modifying the piperidine scaffold and its substituents to create dual inhibitors of both AChE and BuChE or to enhance selectivity for one enzyme over the other. nih.gov For example, compound 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) was found to have an IC₅₀ of 5.7 nM for AChE and showed a selective affinity 1250 times greater for AChE than for BuChE. nih.gov In another study, the derivative 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride was identified as one of the most potent AChE inhibitors with an IC₅₀ of 0.56 nM and an affinity 18,000 times greater for AChE than for BuChE. nih.gov

The inhibitory activities of several piperidine derivatives against AChE and BuChE are detailed in the table below, showcasing the range of potencies and selectivities achieved through structural modifications.

| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Source |

|---|---|---|---|

| Donepezil | 0.0067 | 7.0 | nih.govnih.gov |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | 0.00056 | 10.08 | nih.gov |

| N-benzyl-piperidine derivative 4a | 2.08 | 7.41 | nih.gov |

| 1,3-dimethylbenzimidazolinone derivative 15b | 0.39 | >10 | nih.gov |

| 1,3-dimethylbenzimidazolinone derivative 15j | >10 | 0.16 | nih.gov |

| Cinnamoyl piperidinyl acetate (B1210297) derivative 5b | 19.74 | 17.51 | nih.gov |

| Cinnamoyl piperidinyl acetate derivative 5q | >50 | 13.49 | nih.gov |

| 1-Benzoylpiperidine derivative 19 | 5.10 | >500 | mdpi.com |

| 1-Benzoylpiperidine derivative 21 | >500 | 6.16 | mdpi.com |

Receptor Binding and Modulation

The 4-substituted piperidine framework is the quintessential scaffold for a major class of opioid analgesics, most notably the fentanyl series of potent mu (µ) opioid receptor agonists. nih.gov The nature of the substituent at the 4-position of the piperidine ring is a critical determinant of binding affinity and pharmacological activity at opioid receptors. nih.govresearchgate.net Research has extensively explored modifications at this position, demonstrating that changes in the size, lipophilicity, and flexibility of the side chain can significantly modulate binding affinity at both the mu and delta (δ) opioid receptors. nih.gov For example, the introduction of a 4-carbomethoxy group at the piperidine ring results in carfentanil, one of the most potent known synthetic opioids. nih.gov While direct studies on 4-(Ethoxymethyl)piperidine as a standalone opioid ligand are limited, its structural motif is closely related to known potent opioids, suggesting its potential as a scaffold in this area.

Table 2: Binding Affinities of Representative 4-Substituted Piperidine Analogues at Opioid Receptors

| Compound | MOR Ki (nM) | DOR Ki (nM) |

| Morphine | 6.3 | 171 |

| Tetrahydroquinoline 1 derivative | Low nanomolar | Low nanomolar |

| Analog 4 (3-methylene side chain) | 3.3 | 41 |

| Analog 5 (piperazine core) | 4.8 | 49 |

Data compiled from studies on 4-substituted piperidine and piperazine (B1678402) compounds. nih.gov

T-type calcium channels, particularly the Cav3.2 isoform, are implicated in various neurological and cardiovascular conditions, making them important therapeutic targets. The 1,4-substituted piperidine scaffold has been identified as a promising framework for the development of potent and selective T-type calcium channel antagonists. nih.gov A key discovery in this area is a selective inhibitor derived from a 4-(hydroxymethyl)-4-piperidyl structure, which is structurally very similar to the this compound moiety. nih.gov Optimization of a hit series focused on improving pharmacokinetic properties while maintaining potency led to the design of N-[[1-[2-(tert-butylcarbamoylamino)ethyl]-4-(hydroxymethyl)-4-piperidyl]methyl]-3,5-dichloro-benzamide, a selective chemical probe for validating the role of T-type channel inhibition. nih.gov This highlights the utility of the 4-alkoxymethylpiperidine scaffold in designing selective inhibitors for the Cav3.2 channel. researchgate.net

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in numerous physiological processes in the central nervous system. The piperidine ring is a common feature in many ligands that interact with these receptors. nih.gov Research has utilized acetylcholine-binding protein (AChBP), a structural homolog of the nAChR ligand-binding domain, to screen for and design new ligands. In one such study, a piperidine derivative was identified as an initial hit, and subsequent optimization led to the discovery of highly affine AChBP ligands. nih.gov One derivative, 3-{[4-(4-chlorobenzyl)piperidin-4-yl]methoxy}pyridine, incorporates a methoxy (B1213986) group attached to the 4-position substituent, demonstrating that alkoxy groups in this region are compatible with high-affinity binding. nih.gov While not a direct ethoxymethyl substitution on the piperidine, this finding supports the potential for the this compound scaffold to serve as a basis for novel acetylcholine receptor modulators. frontiersin.orgnih.gov

Based on a comprehensive review of the available scientific literature, there is currently insufficient data to generate a detailed article on the specific biological and pharmacological research applications of the chemical compound “this compound” corresponding to the requested outline.